molecular formula C11H15NO2 B14844523 3-Cyclopropoxy-4-methoxy-N-methylaniline

3-Cyclopropoxy-4-methoxy-N-methylaniline

Cat. No.: B14844523
M. Wt: 193.24 g/mol
InChI Key: FJOUIJNPRRYVHO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxy-N-methylaniline is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methylated aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-4-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Cyclopropoxy-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-4-methoxy-N-methylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-Cyclopropoxy-4-methoxy-N-methylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxy-N-methylaniline

InChI

InChI=1S/C11H15NO2/c1-12-8-3-6-10(13-2)11(7-8)14-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3

InChI Key

FJOUIJNPRRYVHO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)OC2CC2

Origin of Product

United States

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